molecular formula C13H22O5 B009854 Diethyl 3-oxoundecanedioate CAS No. 105600-21-3

Diethyl 3-oxoundecanedioate

Cat. No.: B009854
CAS No.: 105600-21-3
M. Wt: 286.36 g/mol
InChI Key: WYEFAEKHNDLMCA-UHFFFAOYSA-N
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Description

Diethyl 3-oxoundecanedioate, also known as DEOD, is a dicarboxylic acid ester and a versatile molecule used in a variety of industrial and scientific applications. DEOD is a colorless liquid with a faint odor, and it is slightly soluble in water. It is a common ingredient in many consumer products, such as cosmetics, pharmaceuticals, and food additives. DEOD is also used as a reagent in chemical synthesis, and as a solvent for various organic compounds.

Scientific Research Applications

Synthesis and Chemical Intermediates

Diethyl 3-oxoundecanedioate and its derivatives are crucial in the field of chemical synthesis. They serve as intermediates for drug synthesis and other chemical processes. For example, diethyl 3-oxopentanedioate can be synthesized from anhydrous citric acid and is an important intermediate in drug synthesis, with a high yield and purity rate (Zang Yang-ling, 2008).

Organic Chemistry and Catalysis

This compound derivatives are also significant in organic chemistry, especially in catalysis. Methylrhenium trioxide, for instance, catalyzes reactions of ethyl diazoacetate, leading to the formation of compounds like diethyl maleate and diethyl fumarate (Zuolin Zhu & J. Espenson, 1996).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have applications in synthesizing small molecule anticancer drugs and other medicinal compounds. These derivatives provide critical building blocks for developing new therapeutic agents (Hehua Xiong et al., 2018).

Environmental and Safety Applications

Some research also explores the environmental and safety aspects of this compound derivatives. For instance, studies on diethyl phthalate, a related compound, assess its biochemical toxicity in aquatic animals, contributing to our understanding of environmental safety (Ju-Chan Kang et al., 2010).

Safety and Hazards

  • Environmental Impact : As with any chemical, proper disposal practices are essential to prevent environmental contamination .

Properties

IUPAC Name

diethyl 3-oxoundecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEFAEKHNDLMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554164
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105600-21-3
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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